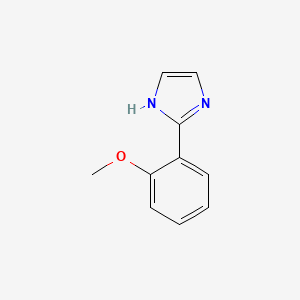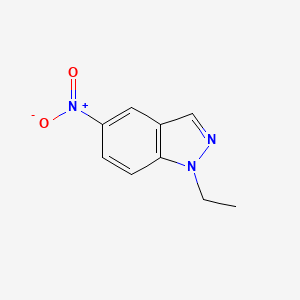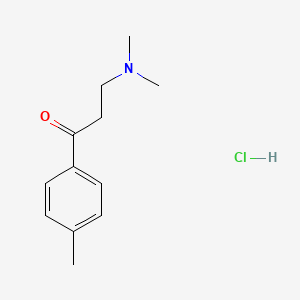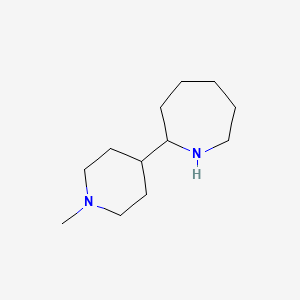
2-(3-Methoxyphenyl)-1,3,4-oxadiazole
Descripción general
Descripción
“2-(3-Methoxyphenyl)-1,3,4-oxadiazole” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 3-methoxyphenyl group suggests that there is a phenyl (benzene) ring with a methoxy (O-CH3) group attached to the third carbon .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)-1,3,4-oxadiazole” would be characterized by the presence of the 1,3,4-oxadiazole ring and the 3-methoxyphenyl group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy could be used to analyze the structure .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Methoxyphenyl)-1,3,4-oxadiazole” would depend on the specific conditions and reagents used. The oxadiazole ring is generally stable and resistant to hydrolysis, but it can participate in reactions with nucleophiles or electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methoxyphenyl)-1,3,4-oxadiazole” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
1,3,4-Oxadiazole derivatives, including those with methoxyphenyl moieties, have been extensively researched for their antimicrobial and antioxidant properties. A study highlighted the synthesis and characterization of new 1,3,4-oxadiazole derivatives that showed significant antimicrobial and antioxidant activities, underlining their potential in drug research (Dinesha et al., 2014).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their applications as corrosion inhibitors. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, with inhibition efficiencies exceeding 96% (Bouklah et al., 2006).
Anticonvulsant Activity
Some oxadiazole derivatives have shown potential in the development of anticonvulsant medications. A study synthesized new bisubstituted 1,3,4-oxadiazoles and evaluated their anticonvulsant activity. One compound, in particular, showed significant potency (Tsitsa et al., 1989).
Liquid Crystal Applications
Oxadiazole derivatives are also significant in the field of liquid crystals. Research has described the properties of certain oxadiazole derivatives, showing their utility in creating stable liquid-crystalline structures with a wide range of thermal stability (Cioancă et al., 2011).
Nonlinear Optical Properties
The nonlinear optical properties of 1,3,4-oxadiazole derivatives are another area of interest. Studies have synthesized derivatives that exhibited optical nonlinearity, indicating potential applications in optoelectronics (Chandrakantha et al., 2011).
Antiglycation and Antidiabetic Potential
Research into the antiglycation activity of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives has revealed promising results. Several synthesized compounds showed potent activity, suggesting potential for development into antidiabetic drugs (Taha et al., 2015).
Fluorescent Chemosensor for Metal Ion Detection
Oxadiazole derivatives have been used to design fluorescent chemosensors for metal ion detection. A study highlighted a novel oxadiazole-based chemosensor that exhibited high selectivity and sensitivity for detecting zinc ions, demonstrating its potential in analytical chemistry (Lin et al., 2017).
Luminescence in Chelate Complexes
The luminescence properties of oxadiazoles and their chelate complexes with metals like zinc and copper have been a subject of research. Studies have synthesized compounds that exhibited high luminescence quantum yield, opening avenues for applications in luminescent materials (Mikhailov et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often a target for anticancer drugs .
Mode of Action
Compounds with similar structures, like apocynin, have been found to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 2-(3-Methoxyphenyl)-1,3,4-oxadiazole might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that the inhibition of nadph oxidase, as seen with apocynin, can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
Similar compounds like curcumin, which also contains a methoxyphenyl group, have been found to have low systemic bioavailability following oral dosing .
Result of Action
The inhibition of nadph oxidase activity, as seen with apocynin, can prevent the production of superoxide, which can have various effects on cellular functions, including reducing oxidative stress and inflammation .
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8-4-2-3-7(5-8)9-11-10-6-13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLLIIVZVPRWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291100 | |
| Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
5378-30-3 | |
| Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)


![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)





